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C.I. Food Red 17:1 - 68583-95-9

C.I. Food Red 17:1

Catalog Number: EVT-1726119
CAS Number: 68583-95-9
Molecular Formula: C18H16AlN2O8S2
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Allura Red AC is typically derived from the coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid. The dye is supplied primarily as its sodium salt, although calcium and potassium salts are also available, all of which are soluble in water .

Classification

C.I. Food Red 17:1 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). It is classified as a food colorant (E129) in the European Union and as an approved color additive by the U.S. Food and Drug Administration for use in various consumables .

Synthesis Analysis

Methods

The synthesis of C.I. Food Red 17:1 involves several key steps:

  1. Diazotization: This step involves the reaction of 5-amino-4-methoxy-2-toluenesulfonic acid with sodium nitrite in an acidic medium to form a diazonium salt.
  2. Azo Coupling: The diazonium salt is then coupled with 6-hydroxy-2-naphthalene sulfonic acid under controlled conditions to form the azo dye.
  3. Purification: The product is purified through filtration and crystallization processes to obtain a high-quality dye suitable for commercial use .

Technical Details

The synthesis typically requires careful control of temperature and pH to ensure optimal yield and purity of the final product. The reaction conditions must be optimized to prevent degradation of sensitive intermediates.

Molecular Structure Analysis

Structure

C.I. Food Red 17:1 has a complex molecular structure characterized by its azo linkage. The molecular formula is C18H14N2NaO3SC_{18}H_{14}N_{2}NaO_{3}S, with a molecular weight of approximately 350.38 g/mol.

Data

The maximum absorbance of Allura Red AC in solution occurs at about 504 nm, which is indicative of its strong red coloration . The compound's structure can be represented as follows:

Structure C18H14N2NaO3S\text{Structure }\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{NaO}_{3}\text{S}
Chemical Reactions Analysis

Reactions

C.I. Food Red 17:1 participates in various chemical reactions typical of azo dyes:

  1. Hydrolysis: Under acidic or basic conditions, the azo bond can undergo hydrolysis, leading to the formation of amines.
  2. Reduction: Azo dyes can be reduced to corresponding amines, which may alter their color properties.
  3. Oxidation: Exposure to strong oxidizing agents can lead to degradation products that may have different colors or properties .

Technical Details

These reactions are significant in understanding the stability and reactivity of Allura Red AC under different environmental conditions, such as pH variations and light exposure.

Mechanism of Action

Process

The mechanism through which C.I. Food Red 17:1 imparts color involves its interaction with light. When light strikes the dye molecules, specific wavelengths are absorbed, while others are reflected or transmitted, resulting in the perception of red color.

Data

Research indicates that Allura Red AC can interact with biological molecules, potentially affecting enzyme activity. For instance, studies have shown that degradation products from this dye can inhibit certain enzyme activities, raising concerns about its safety in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright red powder
  • Solubility: Soluble in water; forms stable solutions
  • Melting Point: Approximately 300 °C (decomposes)

Chemical Properties

Applications

C.I. Food Red 17:1 has diverse applications across various industries:

  • Food Industry: Widely used in beverages, candies, dairy products, and processed foods for coloring purposes.
  • Cosmetics: Employed in lipsticks, shampoos, and other personal care products.
  • Pharmaceuticals: Used to color tablets and syrups for aesthetic appeal and branding purposes .
Historical Trajectory of Azo Dye Utilization in Food Systems

Emergence of Synthetic Colorants in 20th-Century Industrial Food Processing

The industrialization of food production in the early 20th century created an unprecedented demand for visually standardized colorants. Naturally derived pigments proved insufficient for mass manufacturing due to:

  • Batch inconsistency in hue and intensity
  • Limited stability under processing conditions
  • Inadequate vibrancy compared to synthetic alternatives

The 1906 U.S. Pure Food and Drugs Act marked the first legislative recognition of this shift, establishing seven permitted coal-tar colors through Food Inspection Decision 76 [4]. This regulatory foundation enabled the development of increasingly sophisticated azo dyes, characterized by their azo group (-N=N-) bridging aromatic structures. C.I. Food Red 17:1 emerged from this technological lineage as the aluminum lake derivative of Allura Red AC (C.I. Food Red 17), developed specifically to overcome limitations of water-soluble dyes in hydrophobic food matrices [6].

The manufacturing process for Food Red 17:1 exemplifies advanced azo chemistry:

  • Diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid
  • Coupling with 6-hydroxy-2-naphthalene sulfonic acid
  • Lake formation through aluminum cation precipitation onto an aluminum hydroxide substrate [6]

This yielded an insoluble pigment with superior heat stability and reduced migration properties, making it indispensable for coloring fatty foods, coated tablets, and decorative coatings where oil solubility or physical segregation posed challenges [5].

Table 1: Technological Evolution of Synthetic Red Dyes in Food Applications

Time PeriodKey DevelopmentsIndustrial Impact
Pre-1906Use of unregulated toxic colorants (lead, mercury-based)Frequent adulteration and health hazards
1906-1938Food Inspection Decisions establishing permitted colorsStandardization of seven coal-tar dyes
1960sColor Additive Amendments requiring safety proofElimination of carcinogenic colorants
1971Introduction of Allura Red AC (Food Red 17)Replacement of amaranth in U.S. market
Post-1971Development of lake pigments (Food Red 17:1)Expanded applications in hydrophobic systems

Comparative Analysis of Geopolitical Acceptance Patterns (EU Directive 94/36/EC vs. FDA CFR Title 21)

The regulatory disposition of Food Red 17:1 reveals fundamental philosophical differences in food safety governance:

Table 2: Geopolitical Regulatory Alignment for Food Red 17:1

Regulatory ParameterU.S. Approach (FDA)EU Approach (EFSA)Consequence
Legal BasisFD&C Act §721 + Color Additive Amendments (1960)Directive 94/36/EC + Regulation (EC) No 1333/2008Divergent approval scopes
Approval StatusPermitted in foods, drugs, cosmetics (including eye area)Permitted but with stricter category restrictionsBroader U.S. application range
Safety EvaluationLifetime rodent studies + batch certificationGenotoxicity testing + exposure assessmentDifferent impurity profiles
Precautionary PrincipleRisk-based: bans only with conclusive evidenceHazard-based: restrictions on potential riskEU market exclusions for some U.S. products
Labeling Requirements"FD&C Red No. 40" or "Red 40 Lake""E129" or "Aluminium Lake of E129"Consumer awareness variation

Critical divergences emerge in three domains:

  • Precautionary Threshold: The EU maintains country-specific prohibitions (e.g., former bans in Denmark, Belgium, France) despite harmonization, reflecting persistent national caution [1]. The U.S. operates under a uniform federal standard without state-level prohibitions for this colorant.
  • Lake Specifications: FDA regulations explicitly define aluminum lake preparation using aluminum cation and aluminum hydroxide substrate [2], while EU specifications focus on the parent dye's purity with less prescriptive lake manufacturing details.
  • Post-Market Review: The FDA's mandatory recertification of every batch creates a continuous compliance mechanism absent in the EU's system, which relies on manufacturer self-reporting and member state surveillance [4].

These differences create tangible trade barriers, particularly for composite foods containing the lake pigment. A breakfast cereal with colored candy pieces might comply with U.S. standards while exceeding EU MPLs for "compound foods," requiring reformulation for transatlantic marketing [5].

Appendix: Standardized Compound Nomenclature

Designation SystemNameCAS Registry NumberMolecular Formula
Color Index (CI)Food Red 17:168583-95-9C₁₈H₁₆N₂O₈S₂
U.S. FDAFD&C Red 40 Aluminum LakeNot specifiedNot specified
European UnionE129 Al LakeNot assignedNot specified
Chemical AbstractAluminum salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid68583-95-9C₁₈H₁₄AlN₂O₈S₂ (core structure)

Note: The lake pigment is defined by its manufacturing process rather than a fixed molecular structure due to variable hydration and substrate ratios [6].

Properties

CAS Number

68583-95-9

Product Name

C.I. Food Red 17:1

Molecular Formula

C18H16AlN2O8S2

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C18H16N2O8S2.Al/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);

InChI Key

IFDUCYZYJOJPTK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al]

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al]

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